5-Cyclopentyloxy-2-fluorobenzaldehyde
Description
5-Cyclopentyloxy-2-fluorobenzaldehyde (CAS: 273722-71-7) is a substituted benzaldehyde derivative with the molecular formula C₁₂H₁₃FO₂ and a molecular weight of 208.23 g/mol. Its structure features a cyclopentyloxy group at the 5-position and a fluorine atom at the 2-position of the benzaldehyde core. Key physicochemical properties include:
- Hydrogen bond acceptors: 3
- Rotatable bonds: 3
- Topological polar surface area (TPSA): 26.3 Ų
- Complexity: 214 (calculated) The compound’s SMILES string is FC1C=CC(=CC=1C=O)OC1CCCC1, and its InChIKey is NVTBPNBXOUSFLU-UHFFFAOYSA-N .
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
5-cyclopentyloxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C12H13FO2/c13-12-6-5-11(7-9(12)8-14)15-10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI Key |
NVTBPNBXOUSFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
| Property | 5-Cyclopentyloxy-2-fluorobenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde | 2-Chloro-5-fluorobenzaldehyde |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃FO₂ | C₇H₅FO₂ | C₇H₄ClFO |
| Molecular Weight (g/mol) | 208.23 | 140.11 | ~158.56 (estimated) |
| Substituents | Cyclopentyloxy, F, CHO | Hydroxyl, F, CHO | Cl, F, CHO |
| Hydrogen Bond Donors | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| TPSA (Ų) | 26.3 | 37.3 | ~26.3 (estimated) |
| Rotatable Bonds | 3 | 1 | 1 |
Key Observations :
Bulkiness : The cyclopentyloxy group in the target compound introduces significant steric hindrance compared to the smaller hydroxyl or chloro substituents in analogs. This may reduce reactivity in nucleophilic aromatic substitution but enhance stability in hydrophobic environments .
Polarity: The hydroxyl group in 5-Fluoro-2-hydroxybenzaldehyde increases its TPSA (37.3 vs.
Electron Effects : The cyclopentyloxy group is electron-donating via resonance, whereas chloro substituents are electron-withdrawing. This alters the electronic profile of the benzaldehyde core, influencing its reactivity in condensation or oxidation reactions .
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